2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate

Catalog No.
S686026
CAS No.
77627-82-8
M.F
C7H8Cl3NO2
M. Wt
244.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbam...

CAS Number

77627-82-8

Product Name

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate

IUPAC Name

2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate

Molecular Formula

C7H8Cl3NO2

Molecular Weight

244.5 g/mol

InChI

InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+

InChI Key

NERUESRQTJURBD-ONEGZZNKSA-N

SMILES

C=CC=CNC(=O)OCC(Cl)(Cl)Cl

Synonyms

(E)-1,3-Butadienyl-carbamic Acid 2,2,2-Trichloroethyl Ester; 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate;

Canonical SMILES

C=CC=CNC(=O)OCC(Cl)(Cl)Cl

Isomeric SMILES

C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl

Molecular Structure Analysis

  • 2,2,2-Trichloroethyl: This indicates an ethyl group (C2H5) with three chlorine atoms attached to the second carbon.
  • (1E)-buta-1,3-dien-1-yl: This refers to a four-carbon chain (buta-) with a double bond between the first and third carbon (1,3-dien-) in the E configuration (E refers to the relative spatial arrangement around the double bond).
  • Carbamate: This signifies the presence of a functional group derived from carbonic acid (H2CO3), where the hydroxyl group (-OH) is replaced with an amine (-NH2) group linked to a carbonyl group (C=O).

Chemical Reactions Analysis

  • Synthesis: The synthesis pathway is unknown, but it might involve reactions between starting materials containing the trichloroethyl, conjugated diene, and carbamate moieties.
  • Decomposition: The carbamate group can potentially hydrolyze (react with water) to release carbon dioxide (CO2) and a primary amine. The trichloroethyl group might also undergo dechlorination reactions under specific conditions.

Physical And Chemical Properties Analysis

Specific data on physical and chemical properties like melting point, boiling point, solubility, etc., are not available for this compound.

There is no current information available regarding the mechanism of action of 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate.

  • The trichloroethyl group might raise concerns about chlorine toxicity. Further information is needed to assess the extent of this risk.
  • Carbamates can exhibit various toxicities depending on the specific structure.

Herbicidal Properties:

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate, also known as Triallate, is a selective herbicide belonging to the thiocarbamate class. It is primarily used to control annual grasses and broadleaf weeds in various crops, including wheat, barley, oats, and soybeans . TEC acts by inhibiting the germination and root growth of susceptible weeds .

Mode of Action:

The exact mode of action of TEC is not fully understood, but it is believed to interfere with cell division in susceptible plants. TEC disrupts the formation of microtubules, which are essential for cell division and growth . This disruption ultimately leads to the death of the weed seedling.

Environmental Research:

TEC is being studied in the context of its environmental impact. Research is ongoing to assess its persistence in soil and water, potential for biodegradation, and effects on non-target organisms such as beneficial insects and earthworms . Understanding the environmental fate and effects of TEC is crucial for ensuring its safe and sustainable use in agriculture.

XLogP3

2.9

Wikipedia

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate

Dates

Modify: 2023-08-15

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